molecular formula C6H3BrN2O B1277732 5-Bromo-2-hydroxynicotinonitrile CAS No. 405224-22-8

5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732
CAS No.: 405224-22-8
M. Wt: 199 g/mol
InChI Key: SWTLLSLCDHXNIU-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxynicotinonitrile is unique due to its specific combination of a bromine atom and a hydroxyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

5-Bromo-2-hydroxynicotinonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6_6H3_3BrN2_2O, with a molecular weight of approximately 200.01 g/mol. The compound features a bromine atom, a hydroxyl group, and a nitrile group attached to a pyridine ring, which contribute to its unique reactivity and biological interactions.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Enzyme Inhibition : The presence of the hydroxyl and nitrile groups may allow this compound to interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of diseases such as cancer and inflammation.
  • Receptor Interaction : The compound may also modulate receptor activity, particularly in pathways related to neuropsychiatric disorders.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives of nicotinonitriles have been explored for their effectiveness against various bacterial strains. A notable study demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds similar to this nitrile have been shown to inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways critical for tumor growth .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .

Case Studies and Research Findings

A number of studies have focused on the biological activity of related compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial effects of several nicotinonitrile derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed IC50_{50} values indicating effective inhibition at micromolar concentrations. The compound was noted for its ability to induce apoptosis through caspase activation pathways .
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in anti-inflammatory therapies .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
This compound C6_6H3_3BrN2_2OAntimicrobial, anticancer, anti-inflammatory
6-Hydroxy-5-nitronicotinonitrile C6_6H4_4N3_3OAntimicrobial activity against resistant strains
5-Nitro-6-hydroxypyridine C6_6H4_4N2_2OAnticancer properties through apoptosis induction

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTLLSLCDHXNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428392
Record name 5-Bromo-2-hydroxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405224-22-8
Record name 5-Bromo-2-hydroxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (29 ml, 560 mmol) was added to a stirred solution of 2-oxo-1,2-dihydro-pyridine-3-carbonitrile (34 g, 280 mmol) in acetic acid (180 ml) at room temperature. After 14 hours the reaction mixture was concentrated in vacuo and the resulting oil was trituated with ethanol to afford the title compound as a solid.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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